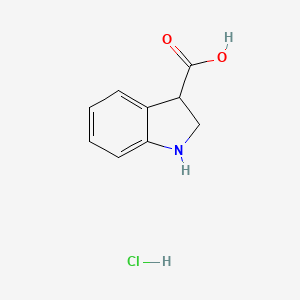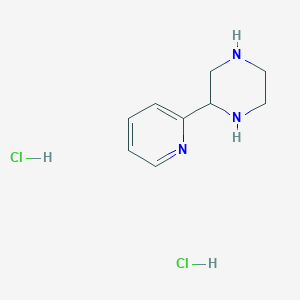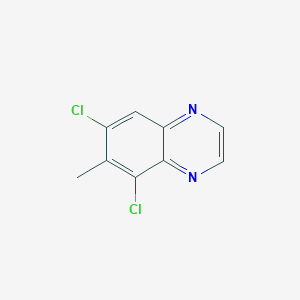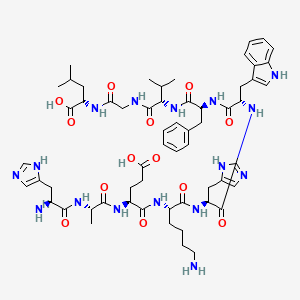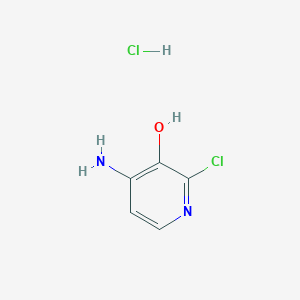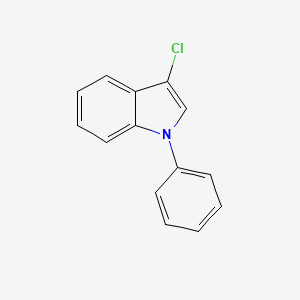
3-chloro-1-phenyl-1H-indole
Vue d'ensemble
Description
3-chloro-1-phenyl-1H-indole is a chemical compound with the CAS number 198632-32-5 . It is used in various applications, including as a component in the production of pharmaceuticals .
Synthesis Analysis
The synthesis of indole derivatives, including 3-chloro-1-phenyl-1H-indole, has been a subject of interest in recent years . One common method for synthesizing indoles is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a carbonyl compound .Molecular Structure Analysis
Indole is a significant heterocyclic system in natural products and drugs . It contains a benzenoid nucleus and has 10 π-electrons, which makes it aromatic in nature . The indole ring system is found in many important synthetic drug molecules and binds with high affinity to multiple receptors .Chemical Reactions Analysis
Indole derivatives possess various biological activities, which have led researchers to synthesize a variety of indole derivatives . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Research has shown that the indole nucleus is a significant component in many natural and synthetic molecules with notable biological activities. Specifically, molecules with an indole nucleus exhibit diverse biological properties such as anti-tumor and anti-inflammatory activities. These properties are linked to their interactions with DNA and proteins. An example of such a compound is 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, synthesized by stirring N-(2-Amino-phenyl)-4-chloro-benzamide with (1H-Indol-3-yl)-acetic acid (Geetha et al., 2019).
Solubility and Chemical Properties
The solubility of indole derivatives like 2-Phenyl-1H-indole in various organic solvents has been studied, revealing that solubility increases with temperature. This research is crucial for understanding the chemical properties and applications of such compounds in organic synthesis (Liu et al., 2020).
Crystal Structure Analysis
Detailed crystal structure analyses of compounds with indole nuclei, such as 5-(5-chloro-2-hydroxybenzoyl)-2-(2-methyl-1H-indol-3-yl)nicotinonitrile, have been conducted to understand their molecular conformations and interactions. These studies are vital for the development of new materials and pharmaceuticals (Vimala et al., 2015).
Antioxidant Properties
Indole derivatives have been synthesized and evaluated for their antioxidant activities. Compounds like N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives have shown considerable antioxidant activity, which is crucial for the development of new therapeutic agents (Gopi & Dhanaraju, 2020).
Corrosion Inhibition
Studies on 3-amino alkylated indoles, including their derivatives, have demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. This application is significant for industrial processes and material preservation (Verma et al., 2016).
Molecular Docking and Drug Design
Indole derivatives have been explored for their potential in drug design. For example, the synthesis and molecular docking analysis of compounds like N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide show promise in the development of anti-inflammatory drugs (Al-Ostoot et al., 2020).
Safety and Hazards
The safety data sheet for a similar compound, ®-(+)-3-Chloro-1-phenyl-1-propanol, suggests that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling the compound .
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-1-phenylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c15-13-10-16(11-6-2-1-3-7-11)14-9-5-4-8-12(13)14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWWZSUNLNUHQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-phenyl-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



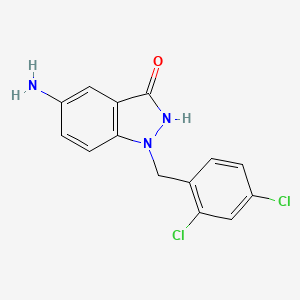



![(3-Aminobicyclo[1.1.1]pentan-1-yl)methanol hydrochloride](/img/structure/B3249823.png)
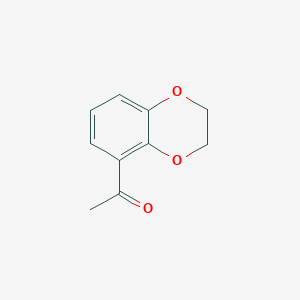

![Methyl 3-amino-7-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B3249838.png)
